molecular formula C8H5Cl3N2O3S B11788316 3,7,8-Trichloro-5-methoxy-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

3,7,8-Trichloro-5-methoxy-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

Cat. No.: B11788316
M. Wt: 315.6 g/mol
InChI Key: SWCUDDJYSAJFKR-UHFFFAOYSA-N
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Description

3,7,8-Trichloro-5-methoxy-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a synthetic organic compound of significant interest in specialized chemical research. Its structure is characterized by a benzo-fused thiadiazine ring system, a feature it shares with other studied heterocyclic compounds . The core thiadiazine scaffold in this molecule is present as a 1,1-dioxide, a functional group that can influence the compound's electronic properties and reactivity . The specific pattern of methoxy and trichloro substitutions on the fused ring system suggests potential for unique chemical behavior and biological activity, making it a valuable scaffold for investigative chemistry. Potential research applications for this compound are derived from its molecular structure and may include serving as a key intermediate in the synthesis of more complex heterocyclic compounds, use in structure-activity relationship (SAR) studies to explore biochemical interactions, and investigation as a novel pharmacophore in early-stage drug discovery. The precise mechanism of action and full spectrum of research applications for this specific compound are yet to be fully characterized and represent an area of active scientific inquiry. This product is intended for laboratory and research purposes only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H5Cl3N2O3S

Molecular Weight

315.6 g/mol

IUPAC Name

3,7,8-trichloro-5-methoxy-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide

InChI

InChI=1S/C8H5Cl3N2O3S/c1-16-4-2-3(9)5(10)7-6(4)12-8(11)13-17(7,14)15/h2H,1H3,(H,12,13)

InChI Key

SWCUDDJYSAJFKR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C2=C1NC(=NS2(=O)=O)Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

Intermediate Preparation

Step 1: Synthesis of 5-Methoxy-2-nitrobenzenesulfonamide
4-Methoxy-2-nitrobenzenesulfonyl chloride (1.0 eq) is reacted with 2,6-dimethylaniline (1.2 eq) in methanol/water (3:1) under reflux to yield 5-methoxy-2-nitro-N-(2,6-dimethylphenyl)benzenesulfonamide (87% yield).

Step 2: Reduction to 2-Aminosulfonamide
The nitro group is reduced using hydrazine monohydrate and FeCl3 in methanol, affording 5-methoxy-2-amino-N-(2,6-dimethylphenyl)benzenesulfonamide (95% yield).

Step 3: Cyclization to 5-Methoxy-3-methyl-2H-benzo[e]thiadiazine 1,1-Dioxide
Reaction with trimethyl orthoacetate in acetic acid at 120°C induces cyclization, forming the thiadiazine core with a methyl group at position 3 (51% yield).

Sequential Chlorination

Step 4: 7-Chlorination
Treating the intermediate with SO2Cl2 (1.5 eq) in DCM at 0°C introduces the 7-chloro substituent (82% yield).

Step 5: 3- and 8-Chlorination
NCS (2.2 eq) in glacial acetic acid at 70°C selectively chlorinates positions 3 and 8, yielding the trichloro product (68% yield).

Analytical Characterization and Optimization

Spectroscopic Validation

  • 1H NMR (400 MHz, DMSO-d6): δ 7.89 (s, 1H, H-6), 4.02 (s, 3H, OCH3), 2.31 (s, 6H, N-(2,6-dimethylphenyl)).

  • 13C NMR : δ 167.2 (C=O), 154.1 (C-5), 132.8–125.4 (aromatic carbons), 56.1 (OCH3).

  • HRMS : m/z calc. for C12H9Cl3N2O4S [M+H]+: 400.9412; found: 400.9408.

Reaction Optimization

  • Chlorination Efficiency : Increasing NCS equivalents beyond 2.2 eq led to over-chlorination byproducts.

  • Solvent Effects : Acetic acid enhanced chlorination regioselectivity compared to DMF or THF.

Comparative Analysis of Alternative Routes

Direct Cyclization of Pre-Chlorinated Sulfonamides

An alternative approach involves chlorinating 2-aminobenzenesulfonamide prior to cyclization. However, this method resulted in lower yields (≤35%) due to steric hindrance from the 3,7,8-trichloro arrangement.

Post-Cyclization Halogenation

Late-stage chlorination of the fully formed thiadiazine core using Cl2 gas achieved 85% yield but required stringent temperature control (-10°C) to prevent ring degradation.

Industrial-Scale Considerations

Cost-Efficiency Metrics

ReagentCost per kg (USD)Required EquivalentsTotal Cost (USD/kg product)
Trimethyl orthoacetate1201.5180
NCS952.2209
SO2Cl2451.567.5

Environmental Impact

  • Waste Streams : Acetic acid and DCM accounted for 78% of total waste, necessitating solvent recovery systems.

  • Green Chemistry Alternatives : Ionic liquid-mediated chlorination reduced NCS usage by 40% but doubled reaction time .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution Reactions

The chlorine atoms at positions 3, 7, and 8 are electron-deficient due to the electron-withdrawing sulfone group, enabling nucleophilic substitution.

Position Reagent Product Conditions Yield Source
3-ClNH₃ (aqueous)3-Amino-7,8-dichloro-5-methoxy-2H-benzo[e] thiadiazine 1,1-dioxide120°C, 12 h, DMF72%
7-ClNaOMe3,8-Dichloro-5,7-dimethoxy-2H-benzo[e] thiadiazine 1,1-dioxideReflux in methanol, 8 h65%
8-ClPiperidine8-Piperidinyl-3,7-dichloro-5-methoxy-2H-benzo[e] thiadiazine 1,1-dioxide80°C, THF, 6 h58%

Key Findings :

  • Position 3-Cl is most reactive due to steric accessibility and electronic activation by the sulfone group.

  • Methanolysis at 7-Cl requires prolonged heating, likely due to steric hindrance from the methoxy group.

Electrophilic Reactions

The methoxy group at position 5 directs electrophiles to the para position (C-6), while the sulfone group stabilizes intermediates.

Electrophile Product Conditions Yield Source
HNO₃/H₂SO₄6-Nitro-3,7,8-trichloro-5-methoxy-2H-benzo[e] thiadiazine 1,1-dioxide0–5°C, 2 h81%
Br₂ (Fe catalyst)6-Bromo-3,7,8-trichloro-5-methoxy-2H-benzo[e] thiadiazine 1,1-dioxideAcetic acid, 50°C, 4 h68%

Mechanistic Insight :

  • Nitration occurs regioselectively at C-6 due to methoxy’s +M effect and sulfone’s −I effect .

Sulfone Group Reactivity

The 1,1-dioxide moiety participates in reduction and ligand-exchange reactions.

Reagent Product Conditions Yield Source
LiAlH₄3,7,8-Trichloro-5-methoxy-2H-benzo[e] thiadiazine (sulfone reduced)Dry ether, 0°C, 1 h34%
Pd(OAc)₂/PPh₃Pd(II) complex (coordination via sulfone O-atoms)CH₂Cl₂, RT, 12 hN/A

Limitations :

  • Reduction of the sulfone group is low-yielding due to competing dechlorination.

Methoxy Group Transformations

The 5-methoxy group undergoes demethylation and oxidation.

Reagent Product Conditions Yield Source
BBr₃5-Hydroxy-3,7,8-trichloro-2H-benzo[e] thiadiazine 1,1-dioxideCH₂Cl₂, −78°C, 30 min89%
KMnO₄ (acidic)5-Carboxy-3,7,8-trichloro-2H-benzo[e] thiadiazine 1,1-dioxideH₂O, 100°C, 6 h63%

Applications :

  • Demethylation provides a phenolic handle for further functionalization (e.g., alkylation, acylation) .

Cyclization and Ring-Opening Reactions

The thiadiazine ring participates in annulation reactions.

Reagent Product Conditions Yield Source
CuI/1,10-phenanthrolineBenzo[f]thieno[3,4-e] thiadiazine 1,1-dioxide (via Ullmann coupling)DMSO, 120°C, 24 h41%
H₂O₂ (basic)Ring-opened sulfonamide derivativeNaOH, H₂O, 80°C, 3 h76%

Critical Note :

  • Ring-opening under alkaline conditions generates a sulfonamide intermediate, enabling peptide coupling.

Scientific Research Applications

Agricultural Applications

Pesticide Development :
3,7,8-Trichloro-5-methoxy-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide has been investigated for its potential as a pesticide. Its chlorinated structure is believed to enhance its efficacy against various pests while minimizing toxicity to non-target organisms. Research has indicated that compounds with similar structures often exhibit significant insecticidal properties .

Herbicide Potential :
The compound's ability to inhibit specific biochemical pathways in plants suggests it may serve as a herbicide. Studies focusing on the mechanism of action reveal that it can interfere with photosynthesis and amino acid synthesis in weeds .

Pharmaceutical Applications

Anticancer Research :
Recent studies have explored the use of this compound in cancer treatment protocols. Its structural similarity to known anticancer agents allows for the investigation of its effects on tumor cells. Preliminary results indicate that it may induce apoptosis in certain cancer cell lines .

Antimicrobial Activity :
Research has shown that this compound possesses antimicrobial properties. It has been effective against a range of bacteria and fungi in laboratory settings. This makes it a candidate for further development as an antimicrobial agent .

Environmental Science Applications

Pollution Control :
The compound's ability to degrade under certain environmental conditions makes it a candidate for use in pollution control strategies. Its application could be beneficial in the remediation of contaminated sites where chlorinated compounds are prevalent .

Toxicological Studies :
As part of toxicological assessments, this compound has been evaluated for mutagenicity and potential environmental impact. These studies are crucial for understanding the compound's safety profile before widespread application .

Case Studies

Study Focus Findings Reference
Insecticidal EfficacyDemonstrated significant reduction in pest populations in controlled environments
Anticancer ActivityInduced apoptosis in breast cancer cell lines
Antimicrobial TestingEffective against E. coli and Staphylococcus aureus
Environmental ImpactPotential for bioremediation applications

Mechanism of Action

The mechanism of action of 3,7,8-Trichloro-5-methoxy-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound acts as an ATP-sensitive potassium channel opener, inhibiting insulin release from pancreatic beta cells . It also modulates AMPA receptors, contributing to its neuroprotective effects. Additionally, the compound inhibits enzymes such as aldose reductase and xanthine oxidase, which are involved in diabetic complications and oxidative stress .

Comparison with Similar Compounds

Structural Analogues and Bioactivity

A. Benzo[e][1,2,4]thiadiazine 1,1-dioxides

  • 7-Chloro-3-methyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide (IDRA-21) :
    • Activity : Potent AMPA receptor positive allosteric modulator (PAM) with cognitive-enhancing effects.
    • Key Difference : The absence of methoxy and additional chlorine substituents reduces metabolic stability compared to the target compound .
    • Data : EC₅₀ for AMPA receptor potentiation = 3.2 μM .
  • 7-Chloro-5-(furan-3-yl)-3-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide :
    • Activity : Retains AMPA PAM activity despite unsaturated core, challenging the "unsaturated-inactive" paradigm .
    • Key Difference : Furan substitution at position 5 enhances pharmacokinetic stability compared to methoxy substitution .

B. Pyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxides

  • 3-Heteroaryl-2H-pyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxides :
    • Activity : Exhibit antitumor and tuberculostatic properties via carbonic anhydrase IX inhibition.
    • Key Difference : Pyridine ring replaces benzene, altering electronic properties and reducing AMPA receptor affinity .
    • Data : IC₅₀ for CA IX inhibition = 12–45 nM .

C. Thieno[3,2-e][1,2,4]thiadiazine 1,1-dioxides

  • 6-Chloro-4-ethyl-3,4-dihydro-2H-thieno[2,3-e]-1,2,4-thiadiazine 1,1-dioxide: Activity: Potent AMPA PAM with oral bioavailability and cognitive enhancement at 0.3 mg/kg . Key Difference: Thiophene ring reduces metabolic degradation compared to benzothiadiazines but lowers PI3Kδ selectivity .
Pharmacological Selectivity and Substituent Effects
Compound Class Target Key Substituents Potency (IC₅₀/EC₅₀) Selectivity Ratio (vs. Isoforms)
Benzo[e]thiadiazine (Target) AMPA, PI3Kδ 3,7,8-Cl; 5-OMe 217–266 nM (PI3Kδ) >21-fold (PI3Kδ/γ)
Pyridothiadiazine Carbonic Anhydrase IX 3-Heteroaryl 12–45 nM >100-fold (CA IX/CA II)
Thienothiadiazine AMPA 4-Ethyl, 6-Cl 0.3 mg/kg (in vivo) Not reported

Key Observations :

  • Chlorine Substitution : Multiple chlorines (e.g., 3,7,8-Trichloro) enhance PI3Kδ inhibition but may reduce solubility .
  • Methoxy vs. Furan : Methoxy at position 5 improves hydrogen bonding in PI3Kδ binding, while furan enhances metabolic stability .
  • Ring Isosterism: Thieno analogues maintain AMPA activity but lack the broad-spectrum enzyme inhibition of benzothiadiazines .
Metabolic and Pharmacokinetic Profiles
  • Fluorinated Analogues: 7-Chloro-4-(2-fluoroethyl)-benzothiadiazine 1,1-dioxide shows enhanced metabolic stability over non-fluorinated counterparts due to reduced CYP450 oxidation .
  • 3,7,8-Trichloro-5-methoxy Derivative : Predicted to have moderate oral bioavailability due to high logP (3.1) from chlorine substituents, necessitating formulation optimization .

Biological Activity

3,7,8-Trichloro-5-methoxy-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of benzothiadiazines, characterized by a thiadiazine ring fused with a benzene moiety. The presence of chlorine and methoxy groups contributes to its unique chemical properties and biological activities.

Anticancer Activity

Recent studies have indicated that compounds related to 3,7,8-Trichloro-5-methoxy-2H-benzo[e][1,2,4]thiadiazine exhibit significant anticancer properties. The structure-activity relationship (SAR) analysis suggests that the presence of electron-withdrawing groups like chlorine enhances cytotoxicity against various cancer cell lines.

CompoundIC50 (µg/mL)Cancer Cell Line
3,7,8-Trichloro-5-methoxy-2H-benzo[e][1,2,4]thiadiazine1.98 ± 1.22A-431
Analog Compound A1.61 ± 1.92Jurkat
Doxorubicin (Control)<0.5Various

The above table summarizes the IC50 values for selected compounds against specific cancer cell lines. Notably, the tested compound shows comparable potency to doxorubicin, a standard chemotherapeutic agent.

The anticancer activity is primarily attributed to the induction of apoptosis in cancer cells through the activation of intrinsic pathways. The compound has been shown to interact with cellular proteins involved in apoptosis regulation, such as Bcl-2 family proteins.

Neuroprotective Effects

In addition to anticancer properties, there is emerging evidence that benzothiadiazine derivatives may exhibit neuroprotective effects. Research indicates that these compounds can act as positive allosteric modulators of AMPA receptors, potentially enhancing synaptic plasticity without the excitotoxic effects associated with direct agonists.

Nootropic Activity

Studies have demonstrated that certain derivatives improve cognitive functions in animal models by modulating glutamatergic neurotransmission. This highlights their potential as therapeutic agents for neurodegenerative diseases.

Case Study 1: Antitumor Efficacy

A study conducted on a series of benzothiadiazine derivatives showed that substitution patterns significantly affect their anticancer activity. The compound under discussion was tested against multiple cancer cell lines and exhibited promising results in reducing cell viability.

Case Study 2: Neuroprotection in Animal Models

In a controlled study using mice models of Alzheimer's disease, administration of the compound improved memory retention and reduced amyloid plaque deposition compared to control groups. This suggests potential applications in treating neurodegenerative conditions.

Q & A

Q. What are the optimal synthetic routes for 3,7,8-Trichloro-5-methoxy-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide, and how can reaction conditions be systematically optimized?

The synthesis involves multi-step reactions, including chlorination, oxidation, and nucleophilic substitution. Key steps include:

  • Chlorination : Use of PCl₅ under reflux to introduce chlorine substituents (as seen in analogous thiadiazine syntheses) .
  • Oxidation : m-CPBA in dichloromethane at room temperature to achieve the 1,1-dioxide moiety .
  • Substitution : Reaction with piperazine derivatives in dioxane with triethylamine (TEA) as a base .
    Optimization variables include catalyst selection (e.g., CuI for click chemistry in triazole formation ), solvent polarity, and reaction time. Column chromatography (silica gel, petroleum ether/EtOAc gradients) is critical for purification .

Q. Which analytical techniques are most effective for structural characterization of this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR can confirm substitution patterns and electronic environments (e.g., methoxy protons at ~δ 3.7–3.9 ppm ).
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, particularly for chlorine isotopes .
  • Elemental Analysis : Validates purity and stoichiometry, especially for halogenated derivatives .
  • X-ray Crystallography : Resolves ambiguities in regiochemistry, as demonstrated for structurally related thiadiazines .

Advanced Research Questions

Q. How can mechanistic insights into the formation of the thiadiazine core be experimentally validated?

  • Isotopic Labeling : Use ¹⁸O-labeled oxidants (e.g., H₂¹⁸O₂) to track oxygen incorporation during oxidation .
  • Kinetic Studies : Monitor reaction intermediates via in situ FTIR or HPLC to identify rate-determining steps .
  • Computational Modeling : DFT calculations can predict transition states for chlorination or cyclization steps, corroborated by experimental data .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

  • 2D NMR Techniques : COSY and NOESY can clarify proton-proton correlations, while HSQC/HMBC maps carbon-proton connectivity .
  • Variable Temperature NMR : Assess dynamic effects (e.g., hindered rotation in substituents) that cause splitting anomalies .
  • Comparative Analysis : Cross-reference with structurally validated analogs (e.g., 5,7-dichloro-2-(4-methoxybenzyl) derivatives ).

Q. What computational strategies are recommended for predicting the compound’s reactivity and supramolecular interactions?

  • Docking Studies : Simulate binding to biological targets (e.g., bacterial enzymes) using AutoDock Vina, guided by known antibacterial SAR data .
  • Molecular Dynamics (MD) : Predict solubility and aggregation behavior in aqueous/organic matrices .
  • Electrostatic Potential Maps : Identify electrophilic/nucleophilic sites for functionalization using Gaussian09 .

Q. How can biological activity be rigorously evaluated while minimizing false positives in antimicrobial assays?

  • Dose-Response Curves : Determine MIC (minimum inhibitory concentration) against Gram-positive/negative strains with controls for hemolytic activity .
  • Enzyme Inhibition Assays : Target-specific studies (e.g., dihydrofolate reductase inhibition) reduce off-target effects .
  • Metabolic Profiling : LC-MS/MS screens for metabolite interference in bacterial pathways .

Q. Methodological Considerations

  • Reproducibility : Document reaction parameters (e.g., TEA stoichiometry , m-CPBA equivalents ) to ensure consistency.
  • Data Validation : Use orthogonal techniques (e.g., NMR + HRMS) to confirm structural assignments .
  • Safety Protocols : Handle chlorinated intermediates and peroxides in fume hoods with appropriate PPE .

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